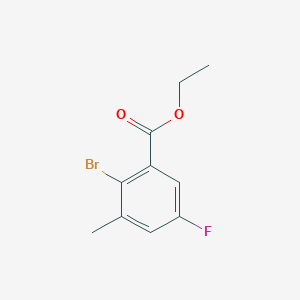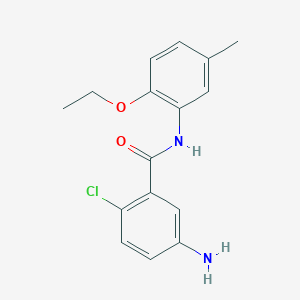
2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol is a synthetic organic compound characterized by the presence of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as 1,4-dichloro-2,3-diketone.
Chlorination: The pyridazine ring is then chlorinated at positions 3 and 6 using a chlorinating agent like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Amination: The dichloropyridazine is reacted with an appropriate amine, such as 3-methylpentan-1-amine, under conditions that promote nucleophilic substitution, typically in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Hydroxylation: Finally, the resulting intermediate is hydroxylated to introduce the hydroxyl group at the 1-position of the pentane chain, often using a hydroxylating agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the pyridazine ring, using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C, NaBH4, or LiAlH4.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyridazine derivatives on biological systems. Its potential interactions with enzymes and receptors make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving the central nervous system or inflammatory pathways.
Industry
Industrially, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications, including as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the hydroxyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid
- 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylbutanoic acid
Uniqueness
Compared to similar compounds, 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol is unique due to the presence of the hydroxyl group, which can significantly influence its reactivity and interactions with other molecules. This functional group allows for additional chemical modifications, enhancing its versatility in various applications.
Propiedades
Fórmula molecular |
C10H15Cl2N3O |
|---|---|
Peso molecular |
264.15 g/mol |
Nombre IUPAC |
2-[(3,6-dichloropyridazin-4-yl)amino]-3-methylpentan-1-ol |
InChI |
InChI=1S/C10H15Cl2N3O/c1-3-6(2)8(5-16)13-7-4-9(11)14-15-10(7)12/h4,6,8,16H,3,5H2,1-2H3,(H,13,14) |
Clave InChI |
GBTMHUZYBXWHQG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CO)NC1=CC(=NN=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13015874.png)
![(1R,3R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13015877.png)
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine](/img/structure/B13015882.png)






![N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine](/img/structure/B13015915.png)




